molecular formula C22H21ClN2OS B2892456 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224004-92-5

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2892456
CAS No.: 1224004-92-5
M. Wt: 396.93
InChI Key: NJTKGSFTDHQTTL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.

    Introduction of the 4-chlorophenyl group: This step is achieved through a substitution reaction where a 4-chlorophenyl group is introduced to the spirocyclic core.

    Attachment of the 3-methylbenzoyl group: This step involves the acylation of the intermediate compound with 3-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one: Similar structure but with a ketone group instead of a thione.

    3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine: Similar structure but with an amine group instead of a thione.

Uniqueness

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKGSFTDHQTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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